1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine
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Overview
Description
1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine is an organic compound that belongs to the class of ortho-phenylene diamine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a pyridine ring attached to a benzene ring through a diamine linkage.
Preparation Methods
The synthesis of 1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with 1,2-dibromobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the reduction of the corresponding nitro compound using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted benzene derivatives, quinones, and various amine compounds .
Scientific Research Applications
1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the production of dyes, pigments, and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine can be compared with other similar compounds such as:
N,N-dimethylbenzene-1,2-diamine: This compound has a similar structure but lacks the pyridine ring, which may result in different chemical and biological properties.
N-phenylbenzene-1,2-diamine: This compound has a phenyl group instead of a pyridine ring, leading to variations in its reactivity and applications.
1,2-diaminobenzene: The simplest form of ortho-phenylene diamine, which serves as a precursor for more complex derivatives.
The uniqueness of this compound lies in its combination of a pyridine ring and a benzene diamine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-N-methyl-2-N-pyridin-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3/c1-13-10-6-2-3-7-11(10)15-12-8-4-5-9-14-12/h2-9,13H,1H3,(H,14,15) |
InChI Key |
IKJUQBQUPOOASY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1NC2=CC=CC=N2 |
Origin of Product |
United States |
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